2,5,6-Trifluoronicotinic Acid vs. 4-(Trifluoromethyl)nicotinic Acid (TFNA): Structural and Property Divergence
2,5,6-Trifluoronicotinic acid differs fundamentally from the commonly encountered metabolite and reference standard 4-(trifluoromethyl)nicotinic acid (TFNA, CAS 158063-66-2). The latter possesses a single trifluoromethyl (-CF₃) group at the 4-position versus three aromatic fluorine atoms in the 2,5,6-trifluoro analog. This structural divergence manifests in distinct molecular weight (177.08 vs. 191.11 g/mol) and predicted lipophilicity (XLogP 1.3 vs. ~1.8-2.0), with the -CF₃ analog exhibiting higher hydrophobicity . In contrast, the tri-fluorinated scaffold of 2,5,6-Trifluoronicotinic acid provides a more electronically activated pyridine ring for subsequent nucleophilic aromatic substitution (SNAr) chemistry, a reactivity profile not accessible to the trifluoromethyl analog [1].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | MW: 177.08 g/mol; XLogP: 1.3 (calculated) |
| Comparator Or Baseline | 4-(Trifluoromethyl)nicotinic acid (TFNA, CAS 158063-66-2): MW 191.11 g/mol; LogP ~1.8-2.0 (predicted/experimental) |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔLogP ≈ -0.5 to -0.7 units (lower lipophilicity) |
| Conditions | Calculated physicochemical properties; XLogP via Chem960 database |
Why This Matters
Selecting the correct fluorinated nicotinic acid building block directly impacts the lipophilicity and molecular weight of downstream drug candidates, which are critical parameters in ADME optimization and lead-likeness.
- [1] Begue, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008. View Source
